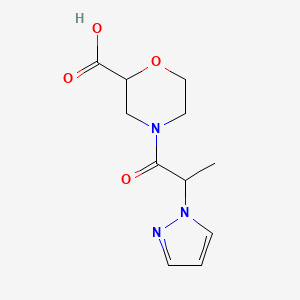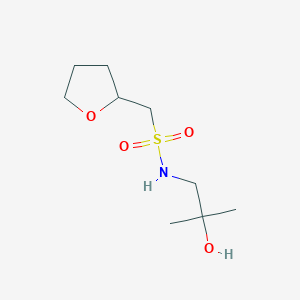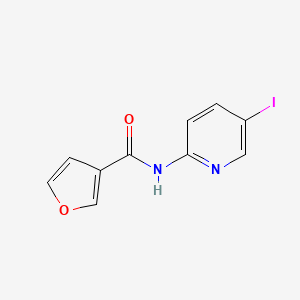![molecular formula C12H16N2O3 B7589100 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide, also known as BVT.2733, is a novel small molecule drug that has recently gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to have a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide involves the inhibition of the enzyme dipeptidyl peptidase 4 (DPP4), which is involved in the regulation of the immune system and inflammation. By inhibiting DPP4, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide is able to modulate the immune response and reduce inflammation, which makes it a promising candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in various disease models. In animal models of multiple sclerosis, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to reduce the severity of symptoms and delay disease progression. Similarly, in animal models of rheumatoid arthritis, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to reduce inflammation and joint damage. In addition, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. Additionally, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, which suggest that it may be suitable for use in humans. However, one of the limitations of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide. One area of interest is the potential use of this compound in the treatment of other autoimmune diseases, such as type 1 diabetes and inflammatory bowel disease. Additionally, further studies are needed to determine the safety and efficacy of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide in humans, and to identify any potential side effects or drug interactions. Finally, there is a need for the development of more efficient synthesis methods for 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide, which would allow for larger-scale production and testing.
Méthodes De Synthèse
The synthesis of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide involves a multi-step process, which includes the reaction of 2-cyanopyridine with cyclopentylmagnesium bromide, followed by the addition of hydroxylamine hydrochloride and subsequent reduction with sodium borohydride. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various disease models. Recent studies have shown that this compound has anti-inflammatory and immunomodulatory properties, which make it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to have neuroprotective effects, which suggest that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-9-4-3-7-13-10(9)11(16)14-8-12(17)5-1-2-6-12/h3-4,7,15,17H,1-2,5-6,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROORZKKNBJCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=C(C=CC=N2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7589028.png)
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589036.png)
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589044.png)
![3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7589053.png)

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)


![N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B7589107.png)
![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)
![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)
